2-Hydrazino-2-oxoethyl pyrrolidine-1-carbodithioate
CAS No.: 374637-35-1
Cat. No.: VC4550126
Molecular Formula: C7H13N3OS2
Molecular Weight: 219.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 374637-35-1 |
|---|---|
| Molecular Formula | C7H13N3OS2 |
| Molecular Weight | 219.32 |
| IUPAC Name | (2-hydrazinyl-2-oxoethyl) pyrrolidine-1-carbodithioate |
| Standard InChI | InChI=1S/C7H13N3OS2/c8-9-6(11)5-13-7(12)10-3-1-2-4-10/h1-5,8H2,(H,9,11) |
| Standard InChI Key | LHVLZHBELGCQAN-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=S)SCC(=O)NN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (2-hydrazinyl-2-oxoethyl) pyrrolidine-1-carbodithioate, reflects its bifunctional design:
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A pyrrolidine-1-carbodithioate group () provides a five-membered nitrogen ring with dithiocarbamate functionality.
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A hydrazino-oxoethyl side chain () introduces a reactive hydrazine group adjacent to a carbonyl .
The SMILES notation C1CCN(C1)C(=S)SCC(=O)NN and InChIKey LHVLZHBELGCQAN-UHFFFAOYSA-N confirm this arrangement .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 219.32 g/mol | |
| CAS Registry | 374637-35-1 | |
| Solubility | Not publicly available | |
| XLogP3 (Partitioning) | Estimated 1.2–1.5 |
The compound’s solubility and stability under physiological conditions remain uncharacterized, limiting its broader adoption.
Synthesis and Production
Synthetic Pathways
While explicit protocols for 2-hydrazino-2-oxoethyl pyrrolidine-1-carbodithioate are scarce, analogous methods for dithiocarbamate-hydrazine hybrids suggest a two-step process:
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Formation of Pyrrolidine-1-carbodithioate: Reacting pyrrolidine with carbon disulfide () in basic conditions yields pyrrolidine-1-carbodithioate .
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Hydrazine Conjugation: The dithiocarbamate intermediate undergoes nucleophilic substitution with a hydrazino-oxoethyl precursor, likely using hydrazine hydrate () under reflux .
A hypothetical reaction scheme is:
This mirrors strategies for 1,3,4-oxadiazole synthesis, where hydrazine and are pivotal .
Challenges in Optimization
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Yield Limitations: Current methods for related compounds achieve 80–90% yields, but scalability for this specific derivative is untested .
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Purification: The compound’s polar groups necessitate advanced chromatographic techniques, increasing production costs.
Applications in Biochemical Research
Proteomics and Enzyme Studies
The compound’s dithiocarbamate group chelates metal ions, making it a candidate for inhibiting metalloproteases or modifying cysteine residues in proteins. Its hydrazine moiety may facilitate crosslinking or labeling applications, though empirical validation is pending .
Comparative Analysis with Analogues
| Compound | Functional Groups | Key Applications |
|---|---|---|
| Pyrrolidine-1-carbodithioate | Dithiocarbamate | Antioxidant assays |
| Target Compound | Dithiocarbamate + Hydrazine | Protein modification |
This dual functionality positions the compound uniquely for niche biochemical applications, albeit with unproven efficacy .
Future Research Directions
Priority Areas
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